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Compound of Interest

Compound Name: Methyl 5,6,7-trihydroxyheptanoate

Cat. No.: B13401324

Get Quote

In the landscape of inflammatory disease and oncology drug development, endogenous

specialized pro-resolving mediators (SPMs) like Lipoxin A4 (LXA4) present a significant

therapeutic paradox. While they are highly potent at actively resolving inflammation and

promoting tissue repair, their rapid biosynthesis and subsequent enzymatic inactivation in vivo

severely limit their clinical utility[1].

To bypass this pharmacokinetic bottleneck, synthetic analogs have been engineered. (5S,6R)-

Methyl 5,6,7-trihydroxyheptanoate, widely known in pharmacological literature as BML-111,

is a truncated, synthetic analog of LXA4[2]. By retaining the critical stereochemical

pharmacophore required for Formyl Peptide Receptor 2 (FPR2/ALX) activation while

eliminating the domains susceptible to rapid metabolic degradation, BML-111 offers a highly

stable, self-validating tool compound for researchers investigating inflammation resolution,

neuroprotection, and tumor suppression[1],[3].

As an application scientist, I approach the integration of BML-111 into experimental workflows

not just as a chemical probe, but as a system to establish definitive causality between FPR2

agonism and downstream phenotypic changes.
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The biological efficacy of BML-111 is entirely dependent on its precise spatial geometry. The

(5S,6R) stereocenter configuration mimics the bioactive conformation of native LXA4's hydroxyl

groups, allowing it to dock efficiently into the binding pocket of the FPR2/ALX G-protein-

coupled receptor[3].

Table 1: Physicochemical Specifications of BML-111

Property Specification Validation Reference

IUPAC Name
methyl (5S,6R)-5,6,7-
trihydroxyheptanoate

PubChem[4]

CAS Number 78606-80-1 Tribioscience[2]

Molecular Formula C8H16O5 PubChem[4]

Molecular Weight 192.21 g/mol Tribioscience[2]

Solubility
DMSO or Ethanol (up to 25

mg/mL)
Tribioscience[2]

| Primary Target | FPR2 / ALX Receptor Agonist | ChemicalBook[5] |

Mechanistic Pathways: The FPR2/ALX Agonism
Cascade
Unlike traditional anti-inflammatory agents that merely block pro-inflammatory enzymes (e.g.,

COX inhibitors), BML-111 actively triggers the "resolution phase" of inflammation. Binding to

the promiscuous FPR2 receptor initiates multiple divergent, yet synergistic, intracellular

cascades[3].

MAPK Suppression & Autophagy Induction: In alveolar macrophages, BML-111 suppresses

MAPK1 and MAPK8 signaling (independent of the mTOR pathway). This disinhibition directly

upregulates cellular autophagy—evidenced by an increased LC3-II/LC3-I ratio—allowing

macrophages to clear inflammatory debris and resist lipopolysaccharide (LPS)-induced

apoptosis[6].
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SIRT1/NF-κB Axis: In models of sepsis and neuroinflammation, BML-111 upregulates SIRT1.

SIRT1 subsequently deacetylates and inhibits the NF-κB pathway, drastically reducing the

transcription of pro-inflammatory cytokines like TNF-α and IL-1β[1].

Nrf2 Antioxidant Activation: In epidermal tissues exposed to UVB radiation, BML-111

enhances Nrf2 antioxidant signaling while reducing neutrophil recruitment, thereby

preventing collagen degradation and oxidative stress[7].

ACE/ACE2 Modulation: BML-111 represses classical Angiotensin-Converting Enzyme (ACE)

activity while upregulating ACE2, shifting the balance toward the protective Angiotensin-(1-

7)/Mas receptor axis[5].
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Caption: FPR2/ALX signaling cascade activated by BML-111 mediating inflammation

resolution.

Quantitative Pharmacological Efficacy
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To design robust experiments, researchers must understand the effective dosing windows of

BML-111 across different biological models.

Table 2: Efficacy and Dosing Metrics

Experimental
Model

Target Pathway /
Mechanism

Optimal
Concentration /
Dose

Observed Outcome

In vitro Chemotaxis

LTB4-induced
leukocyte
migration

IC50 = 5 nM
Potent inhibition of
cellular
migration[2],[5]

In vitro Macrophage MAPK1/8 suppression 100 nM (Peak at 2-4h)

Maximum autophagic

induction (LC3-II/LC3-

I ratio)[6]

In vivo Melanoma
A375 Xenograft

(Subcutaneous)

1 mg/kg (i.p., every 2

days)

Reduced tumor

volume and inhibited

cell invasion[8],[9]

| In vivo Sepsis | CLP-induced mucosal injury | 1 - 2 mg/kg | Decreased apoptosis; increased

defensin-5 mRNA[10] |

Validated Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as

self-validating systems, ensuring that the observed effects are strictly mediated by BML-111's

interaction with FPR2.

Protocol A: In Vitro Macrophage Autophagy Assay
(Acute Lung Injury Model)
Purpose: To establish causality between FPR2 agonism and macrophage autophagy[6].

Cell Preparation: Isolate alveolar macrophages (AMs) and seed into 96-well plates at 1×104

cells/well in a 5% CO2 incubator at 37°C.
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Control Establishment (Crucial Step): Pre-treat a subset of control wells with Boc-2 (a

selective FPR2 antagonist). Causality Check: If BML-111's effects are nullified in these wells,

the mechanism is definitively FPR2-mediated[1].

Treatment Phase: Administer BML-111 at optimized concentrations (e.g., 100 nM) for 2 to 4

hours to induce peak autophagy prior to injury induction[6].

Injury Induction: Introduce lipopolysaccharide (LPS) to induce the Acute Lung Injury (ALI)

phenotype.

Validation & Readout: Perform an MTT assay (using 5 mg/mL MTT agent, incubated for 4h)

to confirm cell viability, ensuring that autophagic markers (measured via Western blot for

LC3-II/LC3-I) are not artifacts of general compound cytotoxicity[6].

Protocol B: In Vivo Melanoma Xenograft Inhibition
Workflow
Purpose: To evaluate the anti-tumor and anti-angiogenic properties of BML-111 in a highly

aggressive cancer model[8],[9].

Inoculation: Subcutaneously inject 1×106 A375 human melanoma cells into BALB/c-nu/nu

mice[8].

Baseline Normalization: Withhold treatment until tumors exceed 5 mm in diameter.

Rationale: This ensures the assay measures the regression of an established, vascularized

tumor rather than merely a failure of initial cell engraftment[8].

Dosing Regimen: Administer BML-111 (1 mg/kg) via intraperitoneal (i.p.) injection every 2

days[8].

Endpoint Analysis: Harvest tumor tissue for Hematoxylin and Eosin (H&E) staining to

quantify the reduction in melanoma cell density and structural tissue destruction[8],[9].

Cell Preparation
A375 Melanoma Cells

(1x10^6 cells)

Inoculation
Subcutaneous Injection

(BALB/c-nu/nu mice)

Tumor Growth
Monitor until >5mm

(Baseline establishment)

Treatment Phase
BML-111 (1 mg/kg i.p.)
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Endpoint Analysis
Tumor Volume, H&E

Gene Expression
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Caption: In vivo experimental workflow for evaluating BML-111 efficacy in melanoma models.

Conclusion
(5S,6R)-Methyl 5,6,7-trihydroxyheptanoate (BML-111) represents a critical bridge between

endogenous lipid mediator biology and practical pharmacology. By stabilizing the LXA4

pharmacophore, it provides researchers with a highly reliable tool to probe the FPR2/ALX axis.

Whether utilized to investigate the SIRT1/NF-κB pathway in sepsis, MAPK-driven autophagy in

lung injury, or anti-angiogenic mechanisms in melanoma, BML-111 stands as a cornerstone

molecule for advancing pro-resolving therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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